molecular formula C6H6ClNO3S2 B1311686 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide CAS No. 171274-01-4

6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Cat. No.: B1311686
CAS No.: 171274-01-4
M. Wt: 239.7 g/mol
InChI Key: OFJGKGNJDCLNPM-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS: 160982-16-1) is a heterocyclic compound with the molecular formula C₆H₆ClNO₃S₂ and a molecular weight of 239.70 g/mol . It features a thiophene ring fused to a 1,2-thiazine 1,1-dioxide core, substituted with a chlorine atom at position 6 and a hydroxyl group at position 3. The compound is a white solid requiring storage at 2–8°C under inert conditions . Safety data indicate hazards including skin/eye irritation and respiratory toxicity (H315, H319, H335) .

Properties

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJGKGNJDCLNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451787
Record name 6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
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Molecular Weight

239.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171274-01-4
Record name 2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 6-chloro-3,4-dihydro-, 1,1-dioxide
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Record name 6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
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Record name 2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 6-chloro-3,4-dihydro-, 1,1-dioxide
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Preparation Methods

Cyclization Using Magnesium Alkoxide as a Basic Cyclizing Agent

A patented method improves yield by replacing sodium methoxide with magnesium alkoxide for the cyclization step. The process involves:

  • Starting from a suitable precursor such as 5-chloro-3-(N-methoxycarbonylmethylene-N-methyl)aminosulfonylthiophene 2-carboxylic acid ester.
  • Performing cyclization in an alcohol solvent (e.g., methanol) with magnesium ethoxide or other magnesium alkoxides.
  • This approach reduces side reactions caused by strong alkalinity of sodium methoxide, leading to higher yields and lower production costs.
Parameter Sodium Methoxide Method Magnesium Alkoxide Method
Basic Cyclizing Agent Sodium methoxide Magnesium ethoxide
Solvent Methanol Methanol or other alcohols
Reaction Yield Lower due to side reactions Higher due to milder conditions
Side Reactions More frequent Reduced
Cost Efficiency Moderate Improved

This method is described in patent WO2005016937A1 and is considered a key advancement in synthesizing 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]thiazine-1,1-dioxide derivatives, closely related to the target compound.

Multi-Step Synthesis via Thiophene Sulfonamide Intermediates

Another approach involves:

  • Starting from 3-(2-hydroxypropyl)thiophene-2-sulfonamide derivatives.
  • Sequential transformations including protection, chlorination, and cyclization.
  • Use of n-butyllithium for lithiation at low temperatures (-65 to -78 °C).
  • Introduction of sulfur dioxide and hydroxylamine-O-sulfonic acid to form sulfonamide and sulfone functionalities.
  • Purification by column chromatography to isolate the desired 3,4-dihydro-4-hydroxy-2H-thieno[3,2-e]thiazine 1,1-dioxide.

This method is detailed in US patent US5378703A and involves careful temperature control and reagent addition to achieve the cyclized sulfone product with good purity and moderate yields (~60% in some steps).

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Development

Overview:
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing anti-inflammatory and analgesic medications.

Case Study:
A study highlighted its effectiveness as a building block for synthesizing novel thiazine derivatives that exhibit potent anti-inflammatory properties. The derivatives were tested in vitro and showed promising results against inflammatory markers, suggesting potential therapeutic applications in treating chronic inflammatory diseases.

Agricultural Chemistry

Overview:
In agricultural chemistry, 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is utilized in formulating agrochemicals. It provides effective solutions for pest control and crop protection.

Case Study:
Research demonstrated that formulations containing this compound exhibited enhanced efficacy against common agricultural pests while minimizing environmental impact. Field trials indicated improved crop yields when used as part of an integrated pest management system.

Biochemical Research

Overview:
Researchers employ this compound to study its interactions with biological systems. Its unique structure allows for the exploration of disease mechanisms and potential therapeutic targets.

Case Study:
A biochemical study investigated the compound's interaction with specific enzymes involved in metabolic pathways. The findings suggested that it could inhibit certain enzymes linked to disease progression in metabolic disorders, paving the way for further research into its potential as a therapeutic agent.

Material Science

Overview:
The unique properties of this compound make it suitable for developing advanced materials. These include coatings and polymers with enhanced durability and resistance to environmental factors.

Case Study:
Innovative research focused on incorporating this compound into polymer matrices to improve their thermal stability and mechanical strength. The resulting materials demonstrated superior performance in extreme conditions compared to conventional polymers.

Environmental Applications

Overview:
The compound is being explored for its potential in environmental remediation. Its ability to break down pollutants contributes to cleaner ecosystems.

Case Study:
A study assessed the effectiveness of this compound in degrading organic pollutants in contaminated water sources. Results indicated significant reductions in pollutant levels over time, showcasing its potential as an eco-friendly solution for environmental cleanup efforts.

Summary Table of Applications

Application AreaKey FindingsReferences
Pharmaceutical DevelopmentIntermediate for anti-inflammatory drugs ,
Agricultural ChemistryEffective pest control agent ,
Biochemical ResearchInhibits enzymes linked to metabolic disorders ,
Material ScienceEnhances durability of polymers ,
Environmental ApplicationsEffective in degrading organic pollutants ,

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

4-Alkyl-Substituted Derivatives
  • 6-Chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide (24) Structure: Ethyl group at position 4. Properties: Melting point 123–124°C; potent AMPA receptor modulator with cognitive-enhancing effects in vivo (oral ED₅₀: 0.3 mg/kg) . Synthesis: Methylation of intermediates using methyl iodide and potassium carbonate .
  • 6-Chloro-4-cyclopropyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (32) Structure: Cyclopropyl group at position 4. Properties: Higher melting point (168–170°C) due to increased rigidity; NMR data (δ 0.68–0.82 ppm for cyclopropyl protons) .
2,4-Dialkyl-Substituted Derivatives
  • (S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide Structure: 3-Methoxypropyl group at position 2. Role: Brinzolamide impurity; molecular formula C₁₀H₁₄ClNO₄S₂ (MW: 311.8 g/mol) .

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Solubility (mg/mL) Log S (Ali)
Target Compound C₆H₆ClNO₃S₂ Not reported 0.135 -4.25
Compound 24 C₉H₁₁ClF₂N₂O₂S₂ 123–124 Not reported
Compound 32 C₈H₉ClN₂O₂S₂ 168–170 Not reported
Brinzolamide Impurity C₁₀H₁₄ClNO₄S₂ Not reported Soluble in acetonitrile

Biological Activity

6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS No. 160982-16-1) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₆H₆ClNO₃S₂
  • Molecular Weight : 239.70 g/mol
  • Structure : The compound features a thieno-thiazine core with a hydroxyl group and a chlorine atom substituent, contributing to its unique biological activity.

1. Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. In various studies, this compound has demonstrated effectiveness against both bacterial and fungal strains:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans13

2. Antitumor Activity

The compound has shown promise in anticancer studies. In vitro assays have revealed that it can inhibit the proliferation of various cancer cell lines:

Cell Line IC₅₀ (µM) Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

3. Anti-inflammatory Activity

In animal models, the compound has been observed to reduce inflammation markers significantly. Its mechanism may involve the inhibition of pro-inflammatory cytokines:

  • Cytokines Measured : TNF-alpha, IL-6
  • Reduction Percentage : Up to 50% at higher doses .

4. Carbonic Anhydrase Inhibition

This compound serves as a key intermediate in the synthesis of brinzolamide, a known carbonic anhydrase inhibitor used in glaucoma treatment. This highlights its potential utility in ocular therapies .

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity.
  • Antitumor Effects : Induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Properties : Inhibition of NF-kB signaling pathways leading to decreased production of inflammatory mediators.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of thiazine derivatives including 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine against multi-drug resistant strains. Results showed that this compound maintained activity against resistant Staphylococcus aureus isolates with an MIC value of 8 µg/mL .

Study on Antitumor Activity

In a preclinical trial involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. Histopathological analysis indicated increased apoptosis and reduced mitotic figures in treated tumors .

Q & A

Advanced Question

  • COMSOL Multiphysics : Simulates heat/mass transfer in exothermic cyclization reactions to prevent runaway conditions .
  • DFT calculations : Maps transition states for sulfonamide ring closure, identifying rate-limiting steps .
  • Molecular docking : Predicts binding affinities of derivatives for target enzymes (e.g., carbonic anhydrase) .

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